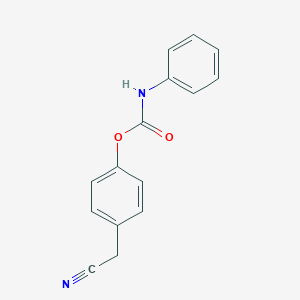

4-(Cyanomethyl)Phenyl N-Phenylcarbamate

Beschreibung

Eigenschaften

IUPAC Name |

[4-(cyanomethyl)phenyl] N-phenylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c16-11-10-12-6-8-14(9-7-12)19-15(18)17-13-4-2-1-3-5-13/h1-9H,10H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIZOYFZCTNZOGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)OC2=CC=C(C=C2)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70379154 | |

| Record name | 4-(Cyanomethyl)Phenyl N-Phenylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

36.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49671812 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

175135-37-2 | |

| Record name | 4-(Cyanomethyl)Phenyl N-Phenylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Chloroformate-Mediated Carbamate Formation

The most widely documented method for synthesizing 4-(cyanomethyl)phenyl N-phenylcarbamate involves the reaction of 4-(cyanomethyl)phenol with phenyl chloroformate in the presence of a base. This approach follows the general carbamate synthesis mechanism, where the phenolic oxygen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the chloroformate.

Reaction Equation :

Key Parameters :

-

Solvent : Anhydrous dichloromethane or toluene.

-

Base : Triethylamine or pyridine (2–3 equivalents) to neutralize HCl.

-

Temperature : 0–25°C to minimize side reactions.

-

Reaction Time : 2–6 hours, monitored by TLC or HPLC.

Industrial adaptations of this method often employ continuous flow systems to enhance yield (reported up to 85–90% in batch processes). Scalability challenges include HCl gas management and solvent recovery.

Isocyanate-Based Carbamate Synthesis

An alternative route utilizes phenyl isocyanate reacting directly with 4-(cyanomethyl)phenol under moisture-free conditions. This method avoids HCl generation, simplifying purification.

Reaction Equation :

Optimized Conditions :

-

Solvent : Tetrahydrofuran (THF) or acetonitrile.

-

Catalyst : Tin(II) octanoate (0.5–1 mol%) to accelerate isocyanate reactivity.

-

Temperature : 40–60°C for 8–12 hours.

This method achieves comparable yields (80–88%) but requires stringent anhydrous conditions to prevent isocyanate hydrolysis to ureas.

Comparative Analysis of Synthetic Methods

The table below summarizes the advantages and limitations of both approaches:

| Parameter | Chloroformate Method | Isocyanate Method |

|---|---|---|

| Yield | 85–90% | 80–88% |

| Byproducts | HCl (requires neutralization) | None (if anhydrous) |

| Reaction Time | 2–6 hours | 8–12 hours |

| Scalability | Moderate (gas handling needed) | High (simpler work-up) |

| Cost | Lower (chloroformate is cheaper) | Higher (isocyanate cost) |

Industrial Production Considerations

Large-Scale Chloroformate Process

Industrial facilities often prefer the chloroformate route due to cost-effectiveness. Key steps include:

-

Precision Feed Systems : Automated delivery of 4-(cyanomethyl)phenol and phenyl chloroformate to maintain stoichiometry.

-

In-Line Neutralization : Integration of base addition modules to capture HCl efficiently.

-

Solvent Recycling : Distillation recovery of dichloromethane (>95% efficiency).

A case study from a European specialty chemical plant reported a throughput of 1.2 metric tons/month using this method, with a purity of 99.2% (HPLC).

Isocyanate Process Optimization

For high-purity applications (e.g., pharmaceuticals), the isocyanate method is favored despite higher costs. Innovations include:

-

Microreactor Technology : Enhances heat transfer and reduces reaction time by 40%.

-

Molecular Sieves : Integrated dehydration units to maintain anhydrous conditions.

Critical Challenges and Solutions

Cyanomethyl Group Stability

The cyanomethyl (-CH2CN) moiety is prone to hydrolysis under acidic or basic conditions. Mitigation strategies include:

-

pH Control : Maintaining reaction pH between 6.5–7.5 using buffered systems.

-

Low-Temperature Processing : Conducting reactions below 30°C to minimize degradation.

Purification Techniques

-

Crystallization : Ethanol/water mixtures (3:1 v/v) yield needle-like crystals with >99% purity.

-

Chromatography : Silica gel column chromatography (hexane/ethyl acetate gradient) for analytical-scale purification.

Emerging Methodologies and Research Directions

Recent advances focus on enzymatic carbamate synthesis using lipases or esterases, which operate under mild conditions (pH 7.0, 25°C). Pilot studies report yields of 70–75%, with potential for greener chemistry applications .

Analyse Chemischer Reaktionen

Types of Reactions

4-(Cyanomethyl)Phenyl N-Phenylcarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the cyanomethyl group to other functional groups.

Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or alkylating agents are employed under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

4-(Cyanomethyl)Phenyl N-Phenylcarbamate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-(Cyanomethyl)Phenyl N-Phenylcarbamate involves its interaction with specific molecular targets. The cyanomethyl group can participate in nucleophilic or electrophilic reactions, while the phenylcarbamate moiety can interact with enzymes or receptors. These interactions can modulate biological pathways, leading to various effects.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The table below compares 4-(Cyanomethyl)Phenyl N-Phenylcarbamate with structurally related phenyl carbamates, highlighting substituents, molecular weights, and key properties:

Key Observations:

Similarly, the trifluoromethyl (-CF₃) group in ’s compound improves metabolic stability . Electron-Donating Groups: The isopropoxy group in ’s compound may reduce reactivity compared to cyanomethyl-substituted derivatives .

Biological Activity: Phenyl N-phenylcarbamate () exhibits enzyme inhibition and antimicrobial activity due to intermolecular hydrogen bonding (N–H⋯O) in its crystal structure . The cyanomethyl group in the main compound may enhance similar activities by modulating electronic effects.

Synthetic Routes: Most compounds are synthesized via reactions between phenylchloroformate and substituted anilines/phenols. For example, ’s compound uses aniline and phenylchloroformate , while the main compound likely requires 4-(cyanomethyl)phenol as a starting material.

Physicochemical Properties

- Hydrogen Bonding: Carbamates with hydroxyl or amino groups (e.g., ’s 2-chloro-4-hydroxyphenyl derivative) exhibit strong intermolecular interactions, influencing solubility and crystal packing .

- Thermal Stability : Electron-withdrawing groups like -CF₃ () or -CH₂CN may increase thermal stability compared to unsubstituted analogs.

Biologische Aktivität

4-(Cyanomethyl)Phenyl N-Phenylcarbamate, with the molecular formula C15H12N2O2, is a compound that has garnered interest in both chemical and biological research due to its unique structural features and potential applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis, and applications in medicinal chemistry.

Chemical Structure and Properties

The structure of 4-(Cyanomethyl)Phenyl N-Phenylcarbamate consists of a cyanomethyl group attached to a phenyl ring, which is further connected to an N-phenylcarbamate moiety. This configuration allows for diverse chemical reactivity and biological interactions.

| Property | Detail |

|---|---|

| Molecular Formula | C15H12N2O2 |

| Molecular Weight | 252.27 g/mol |

| IUPAC Name | [4-(cyanomethyl)phenyl] N-phenylcarbamate |

| CAS Number | 175135-37-2 |

Synthesis

The synthesis of 4-(Cyanomethyl)Phenyl N-Phenylcarbamate typically involves the reaction of 4-(cyanomethyl)phenol with phenyl isocyanate. The reaction conditions are optimized to ensure high yield and purity, often employing solvents such as dichloromethane or toluene at elevated temperatures. The reaction can be summarized as follows:

The biological activity of 4-(Cyanomethyl)Phenyl N-Phenylcarbamate is primarily attributed to its ability to interact with various biomolecules. The cyanomethyl group can participate in nucleophilic or electrophilic reactions, while the phenylcarbamate moiety may modulate enzyme activity or receptor interactions. These interactions can influence several biological pathways, including:

- Enzyme Inhibition : The compound has shown potential as an inhibitor for certain enzymes involved in metabolic pathways.

- Cellular Interactions : It may affect cellular signaling pathways by interacting with receptors or other proteins.

Research Findings

Recent studies have explored the pharmacological potential of carbamates, including derivatives similar to 4-(Cyanomethyl)Phenyl N-Phenylcarbamate. These studies indicate that carbamates can exhibit various biological activities:

- Antimicrobial Activity : Some carbamate derivatives have demonstrated significant antimicrobial properties against various pathogens.

- Anti-inflammatory Effects : Research indicates potential anti-inflammatory effects through modulation of cytokine production.

- Anticancer Potential : Certain studies suggest that related compounds may inhibit tumor growth by interfering with cancer cell metabolism.

Case Studies

Several case studies highlight the biological relevance of carbamate compounds:

- Matrix Metalloproteinase Inhibition : A study evaluated O-phenyl carbamate derivatives for their ability to inhibit matrix metalloproteinases (MMPs), which are crucial in cancer metastasis. The findings suggest that structural modifications can enhance inhibitory potency against MMPs, indicating potential therapeutic applications for compounds like 4-(Cyanomethyl)Phenyl N-Phenylcarbamate in cancer treatment .

- Antiviral Activity : Research into similar phenyl carbamates has revealed their effectiveness as inhibitors in viral replication processes, particularly against HIV . These findings suggest that 4-(Cyanomethyl)Phenyl N-Phenylcarbamate could be investigated for similar antiviral properties.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 4-(Cyanomethyl)Phenyl N-Phenylcarbamate, it is useful to compare it with structurally similar compounds:

| Compound Name | Biological Activity | Notes |

|---|---|---|

| 4-(Cyanomethyl)Phenyl N-Methylcarbamate | Moderate Antimicrobial | Less potent than the target compound |

| 4-(Cyanomethyl)Phenyl N-Ethylcarbamate | Low Anti-inflammatory | Limited research available |

| 4-(Cyanomethyl)Phenyl N-Butylcarbamate | Notable Anticancer potential | Requires further investigation |

Q & A

Basic: What are the standard synthetic protocols for 4-(Cyanomethyl)Phenyl N-Phenylcarbamate, and how can reaction conditions be optimized for yield?

Answer:

The synthesis of carbamate derivatives like 4-(Cyanomethyl)Phenyl N-Phenylcarbamate typically involves reacting a phenolic compound with an isocyanate or carbamoyl chloride. For example, phenyl carbamates are often synthesized using phenyl isocyanate and substituted phenols under anhydrous conditions in solvents like dichloromethane or dioxane . Key steps include:

- Moisture control : Use of anhydrous solvents and inert atmospheres to prevent hydrolysis of isocyanates .

- Catalysts : Acid catalysts (e.g., HCl) can accelerate the reaction, as seen in the synthesis of structurally similar carbamates .

- Temperature : Reactions are often initiated at 0–5°C to minimize side reactions, followed by gradual warming to room temperature .

Yield optimization may involve adjusting stoichiometry, reaction time, and purification via column chromatography or recrystallization .

Advanced: How can computational methods predict the reactivity of 4-(Cyanomethyl)Phenyl N-Phenylcarbamate in nucleophilic substitution reactions?

Answer:

Density Functional Theory (DFT) calculations can model the electronic structure of the carbamate group to predict sites susceptible to nucleophilic attack. For example:

- Electrophilic centers : The carbonyl carbon in the carbamate group is a prime target, with reactivity influenced by substituents (e.g., the electron-withdrawing cyanomethyl group) .

- Solvent effects : Polarizable Continuum Models (PCM) can simulate solvent interactions, revealing how polar solvents stabilize transition states .

Experimental validation via kinetic studies (e.g., monitoring reaction rates with nucleophiles like amines) is recommended to correlate computational predictions with empirical data .

Basic: What analytical techniques are most effective for characterizing 4-(Cyanomethyl)Phenyl N-Phenylcarbamate?

Answer:

Key techniques include:

- NMR spectroscopy : H and C NMR confirm structural integrity, with characteristic peaks for the carbamate carbonyl (~150–155 ppm in C) and aromatic protons .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+1] ion matching calculated values) .

- X-ray crystallography : Resolves crystal packing and molecular geometry, as demonstrated for phenyl carbamate analogs .

- FT-IR : Identifies carbonyl stretches (~1700–1750 cm) and nitrile groups (~2200 cm) .

Advanced: How do steric and electronic effects influence the biological activity of 4-(Cyanomethyl)Phenyl N-Phenylcarbamate?

Answer:

Structure-Activity Relationship (SAR) studies on carbamates reveal:

- Steric effects : Bulky substituents (e.g., cyanomethyl) may hinder binding to enzymatic active sites, reducing potency .

- Electronic effects : Electron-withdrawing groups (e.g., -CN) enhance electrophilicity, potentially increasing reactivity with biological nucleophiles like serine hydrolases .

Methodological approach : - Enzymatic assays : Measure inhibition kinetics against target enzymes (e.g., acetylcholinesterase) .

- Molecular docking : Simulate interactions with protein targets to identify critical binding motifs .

Basic: What are the recommended storage conditions to ensure the stability of 4-(Cyanomethyl)Phenyl N-Phenylcarbamate?

Answer:

- Temperature : Store at –20°C in airtight containers to prevent degradation via hydrolysis or oxidation .

- Moisture control : Use desiccants (e.g., silica gel) in storage vials .

- Solubility : If dissolved, use anhydrous solvents (e.g., DMSO or DMF) and aliquot to avoid freeze-thaw cycles .

Advanced: How can researchers resolve contradictions in reported bioactivity data for carbamate derivatives?

Answer:

Contradictions may arise from variations in assay conditions or compound purity. Strategies include:

- Standardized protocols : Adopt OECD guidelines for reproducibility, including fixed concentrations and controls .

- Purity verification : Use HPLC (>95% purity) and elemental analysis to confirm batch consistency .

- Meta-analysis : Compare data across studies while accounting for variables like cell lines, incubation times, and solvent effects .

Basic: What safety precautions are critical when handling 4-(Cyanomethyl)Phenyl N-Phenylcarbamate?

Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of dust or vapors .

- Waste disposal : Follow institutional guidelines for hazardous organic waste .

Advanced: How can researchers design SAR studies to explore the anticancer potential of 4-(Cyanomethyl)Phenyl N-Phenylcarbamate?

Answer:

- Derivatization : Synthesize analogs with modified substituents (e.g., halogens, alkyl chains) to probe pharmacophore requirements .

- In vitro screening : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays .

- Mechanistic studies : Assess apoptosis induction (via caspase-3 activation) or cell cycle arrest (flow cytometry) .

Basic: What solvent systems are optimal for recrystallizing 4-(Cyanomethyl)Phenyl N-Phenylcarbamate?

Answer:

- Binary mixtures : Use chloroform/hexane or ethyl acetate/petroleum ether for gradual crystallization .

- Temperature gradient : Dissolve the compound at elevated temperatures (40–50°C) and cool slowly to room temperature .

Advanced: Can 4-(Cyanomethyl)Phenyl N-Phenylcarbamate act as a prodrug, and how can release kinetics be studied?

Answer:

Carbamates often serve as prodrugs by hydrolyzing to release active amines. Methods to study release:

- pH-dependent hydrolysis : Monitor degradation in buffers (pH 1–9) via HPLC .

- Enzymatic cleavage : Incubate with esterases or plasma and quantify metabolites .

- Pharmacokinetic modeling : Use compartmental models to predict in vivo behavior .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.